REACTION_CXSMILES
|
C(O[C:5](=[O:7])C)(=O)C.[CH3:8][NH:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[C:16](=O)[CH3:17].[OH-:19].[Na+].Cl>ClCCl.O.C(O)=O>[C:16]([C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=1[N:9]([CH3:8])[CH:5]=[O:7])(=[O:19])[CH3:17] |f:2.3|
|
Name
|
|
Quantity
|
147.2 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
100.3 mL
|
Type
|
solvent
|
Smiles
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C(=O)O
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Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
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CNC1=C(C=CC=C1)C(C)=O
|
Name
|
|
Quantity
|
288 mL
|
Type
|
reactant
|
Smiles
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[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
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ClCCl
|
Name
|
|
Quantity
|
512 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
was stirred at 50°-60° for 110 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
whilst maintaining the temperature below 30°
|
Type
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STIRRING
|
Details
|
The mixture was stirred at ambient temperature for 90 minutes
|
Duration
|
90 min
|
Type
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TEMPERATURE
|
Details
|
cooled to 0°
|
Type
|
ADDITION
|
Details
|
added over a period of 85 minutes
|
Duration
|
85 min
|
Type
|
TEMPERATURE
|
Details
|
whilst maintaining the temperature below 10°
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was transferred to a separating funnel
|
Type
|
CUSTOM
|
Details
|
the dichloromethane layer separated
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Type
|
EXTRACTION
|
Details
|
The aqueous layer was further extracted with dichloromethane (2×200 ml)
|
Type
|
WASH
|
Details
|
The combined dichloromethane extracts were washed with aqueous sodium chloride (6M, 200 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Reaction Time |
110 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1=C(N(C=O)C)C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |